molecular formula C20H22N2O4 B5609777 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No.: B5609777
M. Wt: 354.4 g/mol
InChI Key: CNWLCTPBGLTUQY-KGENOOAVSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group, a methylidene linkage, and a dioxolane ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl oxides, while reduction could produce benzyloxyphenyl hydrazides.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group can interact with biological receptors, while the dioxolane ring may influence the compound’s stability and reactivity. These interactions can lead to various biological effects, making the compound valuable for research in pharmacology and biochemistry.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide stands out due to its unique combination of a benzyloxyphenyl group and a dioxolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(25-11-12-26-20)13-19(23)22-21-14-16-7-9-18(10-8-16)24-15-17-5-3-2-4-6-17/h2-10,14H,11-13,15H2,1H3,(H,22,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWLCTPBGLTUQY-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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